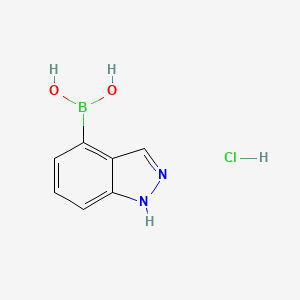

(1H-Indazol-4-yl)boronic acid hydrochloride

説明

BenchChem offers high-quality (1H-Indazol-4-yl)boronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Indazol-4-yl)boronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1H-indazol-4-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-2-1-3-7-5(6)4-9-10-7;/h1-4,11-12H,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAILGUQNESDYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NNC2=CC=C1)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674163 | |

| Record name | 1H-Indazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252598-02-9 | |

| Record name | 1H-Indazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1H-Indazol-4-yl)boronic acid hydrochloride: Properties, Reactivity, and Applications in Drug Discovery

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a versatile foundation for the development of a wide array of therapeutic agents. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The introduction of a boronic acid moiety at the 4-position of the indazole ring, and its subsequent formulation as a hydrochloride salt, yields (1H-Indazol-4-yl)boronic acid hydrochloride – a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development.

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of (1H-Indazol-4-yl)boronic acid hydrochloride, with a particular focus on its utility for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

(1H-Indazol-4-yl)boronic acid hydrochloride is an organoboron compound that exists as a stable, crystalline solid. The presence of the boronic acid functional group and the indazole core imparts unique chemical characteristics that are pivotal to its synthetic utility.

Structural and Molecular Data

| Property | Value | Source(s) |

| Chemical Structure |  | |

| Molecular Formula | C₇H₈BClN₂O₂ | |

| Molecular Weight | 198.41 g/mol | |

| CAS Number | 1252598-02-9 | |

| IUPAC Name | (1H-Indazol-4-yl)boronic acid hydrochloride | |

| Synonyms | Indazole-4-boronic acid HCl, 4-Borono-1H-indazole hydrochloride |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Tan to white crystalline powder | |

| Melting Point | 173-177 °C | |

| Solubility | Good solubility in polar solvents such as DMF, DMSO, and alcohols. The hydrochloride salt form generally enhances aqueous solubility compared to the free base, although this can be influenced by the common ion effect in the presence of chloride ions.[1][2] | |

| Stability | Stable under recommended storage conditions. Arylboronic acids can be susceptible to protodeboronation, especially under basic conditions. The hydrochloride salt is expected to be relatively stable. | [Various Chemical Suppliers] |

Reactivity and Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount synthetic application of (1H-Indazol-4-yl)boronic acid hydrochloride lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the indazole moiety onto a wide range of aromatic and heteroaromatic systems, which is a cornerstone of modern drug synthesis.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a Pd(0)/Pd(II) cycle. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (the electrophilic partner), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.

Exemplary Protocol for Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of (1H-Indazol-4-yl)boronic acid hydrochloride with an aryl bromide. This protocol is based on established methodologies for similar indazole derivatives and has been adapted to account for the hydrochloride salt.[3]

Materials:

-

(1H-Indazol-4-yl)boronic acid hydrochloride (1.0 eq)

-

Aryl bromide (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Sodium carbonate (Na₂CO₃) (3.5 eq)

-

1,4-Dioxane

-

Deionized water

-

Argon or Nitrogen (inert gas)

Note on the Base: Since the starting material is a hydrochloride salt, an additional equivalent of base is required to neutralize the HCl before the catalytic cycle can proceed efficiently. Therefore, a total of at least 3.0 equivalents of base is recommended.

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (1H-Indazol-4-yl)boronic acid hydrochloride, the aryl bromide, sodium carbonate, and Pd(PPh₃)₄.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Stability, Storage, and Handling

Proper storage and handling of (1H-Indazol-4-yl)boronic acid hydrochloride are crucial to maintain its integrity and reactivity.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4] For long-term storage, refrigeration at 2-8 °C is recommended.

-

Protodeboronation: A common decomposition pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be catalyzed by acid or base.[5] While the hydrochloride salt form provides some stability, prolonged exposure to moisture and non-neutral pH conditions should be avoided.

Applications in Drug Discovery: A Gateway to Potent Therapeutics

The indazole scaffold is a key component of several FDA-approved drugs, particularly in the oncology space. (1H-Indazol-4-yl)boronic acid and its derivatives are critical precursors for the synthesis of these and other biologically active molecules.

Axitinib (Inlyta®)

Axitinib is a potent tyrosine kinase inhibitor used for the treatment of advanced renal cell carcinoma.[6] The synthesis of Axitinib involves the construction of a substituted indazole core. While the commercial synthesis may utilize a different isomer, the general synthetic strategies often rely on the functionalization of a pre-formed indazole ring, a process where indazole boronic acids are highly valuable. For instance, a common synthetic route involves the iodination of a protected 6-nitroindazole, followed by a Heck coupling reaction.[7]

Niraparib (Zejula®)

Niraparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[6] The synthesis of Niraparib involves the coupling of a piperidine moiety to an indazole-7-carboxamide.[8] The construction of the indazole portion of the molecule often starts from precursors like 3-methyl-2-nitrobenzoic acid, which undergoes cyclization to form the indazole ring system.[5]

Pazopanib (Votrient®)

Pazopanib is another tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The synthesis of Pazopanib involves the coupling of three key fragments: an indazole derivative, a pyrimidine, and a sulfonamide side chain.[9] The innovator's route starts with 3-methyl-6-nitro-1H-indazole, highlighting the importance of functionalized indazoles as starting materials.[9]

The utility of (1H-Indazol-4-yl)boronic acid hydrochloride extends beyond these examples, serving as a versatile building block for the synthesis of a diverse range of indazole-containing compounds with potential therapeutic applications.

Conclusion

(1H-Indazol-4-yl)boronic acid hydrochloride is a cornerstone reagent for medicinal chemists and drug discovery scientists. Its well-defined chemical and physical properties, coupled with its predictable and high-yielding reactivity in Suzuki-Miyaura cross-coupling reactions, make it an invaluable tool for the synthesis of complex molecules. The prevalence of the indazole scaffold in numerous approved drugs underscores the importance of this building block in the development of novel therapeutics. This guide provides the foundational knowledge and practical insights necessary for the effective utilization of (1H-Indazol-4-yl)boronic acid hydrochloride in a research and development setting.

References

-

MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available at: [Link]

- Google Patents. (2014). Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib. CN103570696A.

-

ResearchGate. (2021). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Available at: [Link]

-

PubMed. (1989). Precaution on use of hydrochloride salts in pharmaceutical formulation. Available at: [Link]

- Google Patents. (2017). A kind of synthetic method for preparing Niraparib. CN107235957A.

- Google Patents. (2020). Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio). WO2020212253A1.

-

ResearchGate. (2025). Five-step synthesis of pazopanib 9 starting from 3-methyl-6-nitro-indazole 16. Available at: [Link]

-

ACS Publications. (2017). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Available at: [Link]

-

Scribd. (n.d.). HCL Storage and Handling. Available at: [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Available at: [Link]

-

MDPI. (2022). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Available at: [Link]

Sources

- 1. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]

- 2. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ironcladenvironmental.com [ironcladenvironmental.com]

- 5. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1H-Indazol-4-ylboronic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of 1H-Indazol-4-ylboronic acid, a versatile building block with significant applications in medicinal chemistry and organic synthesis. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development, offering insights into its properties, handling, and synthetic utility.

Introduction: The Significance of the Indazole Scaffold and the Versatility of Boronic Acids

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a sought-after motif in the design of novel therapeutics, particularly in oncology.[2] When functionalized with a boronic acid group at the 4-position, the resulting 1H-Indazol-4-ylboronic acid becomes a powerful synthetic intermediate.

The boronic acid moiety is renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3] This reaction's tolerance of a wide range of functional groups makes it an invaluable tool in the synthesis of complex molecules.[4][5] Beyond cross-coupling, the boronic acid group can engage in other chemical transformations and interactions, further expanding its synthetic utility.

This guide will delve into the specific properties of 1H-Indazol-4-ylboronic acid, providing the technical details necessary for its effective use in a research and development setting.

Molecular and Structural Characteristics

1H-Indazol-4-ylboronic acid is an organoboron compound featuring a bicyclic indazole ring system linked to a boronic acid functional group.[6][7]

dot

graph {

layout=neato;

node [shape=plaintext];

mol [label=<

1H-Indazol-4-ylboronic Acid

Chemical Structure

The indazole ring imparts aromaticity and potential for π-π stacking interactions, while the boronic acid group is the primary site of its characteristic reactivity.[7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis and for ensuring its stability and proper handling.

Physical Properties

The table below summarizes the key physical properties of 1H-Indazol-4-ylboronic acid.

| Property | Value | Source |

| Appearance | White to light yellow or tan crystalline powder | [3] |

| Melting Point | 166-168 °C | |

| Boiling Point | 457 °C at 760 mmHg (Predicted) | |

| Water Solubility | 3.86 mg/mL (Predicted) | [8] |

| pKa | 7.92 ± 0.30 (Predicted) | [9] |

Solubility

Stability and Storage

Arylboronic acids are known to be susceptible to dehydration to form cyclic anhydrides (boroxines). This process is typically reversible upon treatment with water. For long-term storage, it is recommended to keep 1H-Indazol-4-ylboronic acid in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigeration.[10]

The stability of arylboronic acids is also pH-dependent. At neutral and acidic pH, the trigonal planar boronic acid form is favored. In basic solutions, it exists in equilibrium with the anionic, tetrahedral boronate species.[11] This equilibrium can influence the compound's reactivity and stability. Extreme pH conditions should be avoided during storage to prevent decomposition.

Hygroscopicity

Boronic acids as a class can be hygroscopic, meaning they tend to absorb moisture from the air.[9] The degree of hygroscopicity can vary depending on the specific structure and the ambient humidity. It is advisable to handle 1H-Indazol-4-ylboronic acid in a controlled atmosphere (e.g., a glove box) when possible, especially when precise stoichiometry is critical for a reaction.

Spectral and Analytical Data

Characterization of 1H-Indazol-4-ylboronic acid is typically achieved through standard analytical techniques. While specific, detailed spectra are often proprietary to the manufacturer, this section outlines the expected analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring and a broad singlet for the acidic protons of the boronic acid group. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the indazole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms of the indazole ring. The carbon atom attached to the boron will have a characteristic chemical shift.

Note: Researchers should obtain and interpret the NMR spectra for the specific batch of material being used to confirm its identity and purity.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of 1H-Indazol-4-ylboronic acid. Electrospray ionization (ESI) is a common technique for this analysis. The mass spectrum would be expected to show a prominent peak for the molecular ion [M+H]⁺ or other adducts depending on the solvent system used.

Chemical Reactivity and Synthetic Applications

The primary utility of 1H-Indazol-4-ylboronic acid lies in its application as a building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the indazole ring and a variety of aryl or vinyl halides or triflates. This reaction is a powerful method for the synthesis of complex biaryl structures, which are common motifs in pharmaceutical agents.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Indazole [label="1H-Indazol-4-ylboronic acid"]; ArylHalide [label="Aryl/Vinyl Halide or Triflate (R-X)"]; Catalyst [label="Pd Catalyst (e.g., Pd(PPh₃)₄)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base (e.g., Na₂CO₃, K₂CO₃)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Coupled Product (Indazole-R)"]; Boronate [label="Boronate Salt"];

Indazole -> Catalyst [label=" Oxidative\nAddition "]; ArylHalide -> Catalyst; Base -> Indazole [label=" Activation "]; Catalyst -> Product [label=" Reductive\nElimination "]; Indazole -> Boronate [label=" Transmetalation "]; Boronate -> Catalyst; } A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental protocol for a Suzuki-Miyaura coupling reaction involving 1H-Indazol-4-ylboronic acid is as follows:

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-Indazol-4-ylboronic acid (1.0 eq.), the aryl halide or triflate partner (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a suitable base, for instance, aqueous sodium carbonate (2.0 M, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

This is a general procedure and may require optimization for specific substrates.

Applications in Drug Discovery

1H-Indazol-4-ylboronic acid and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds. For instance, it has been utilized in the development of inhibitors for various protein kinases, which are key targets in cancer therapy.[2][12] The ability to readily introduce the indazole moiety into diverse molecular frameworks via Suzuki coupling makes it a strategic tool for generating libraries of compounds for biological screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1H-Indazol-4-ylboronic acid.

-

Hazard Statements: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][13][14]

-

Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. In case of contact with eyes, rinse cautiously with water for several minutes.[8][13][14]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

1H-Indazol-4-ylboronic acid is a key synthetic building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity in Suzuki-Miyaura cross-coupling reactions, make it an invaluable tool for the construction of complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its characteristics to aid researchers in its effective and safe utilization.

References

-

JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. [Link]

-

Chem-Impex. 5-Methyl-1H-indazole-4-boronic acid. [Link]

-

Oakwood Chemical. 5-Methyl-1H-indazol-4-yl-4-boronic acid. [Link]

-

Boron Molecular. Safety Data Sheet. [Link]

-

Amerigo Scientific. 1,5-dimethyl-1H-indazol-4-yl-4-boronic acid ,≥95%. [Link]

-

LookChem. Cas 1023595-17-6,Indazole-4-boronic acid, hydrochloride. [Link]

-

ACCELA CHEMBIO INC. SAFETY DATA SHEET. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

-

ACS Publications. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

-

Boron Molecular. Safety Data Sheet. [Link]

-

Effect of pH on the stability and reactivity of aryl boronic acids. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

-

Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. ACP. [Link]

-

Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link]

-

A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]

-

LJMU Research Online. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. [Link]

- Effect of pH on the stability and reactivity of aryl boronic acids.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Methyl-1H-indazol-4-yl-4-boronic acid [oakwoodchemical.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Indazole-4-boronic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]

- 8. 1023595-17-6 | (1H-Indazol-4-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 9. researchgate.net [researchgate.net]

- 10. accelachem.com [accelachem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. boronmolecular.com [boronmolecular.com]

An In-depth Technical Guide on the Solubility and Stability of (1H-Indazol-4-yl)boronic acid hydrochloride

Introduction

(1H-Indazol-4-yl)boronic acid hydrochloride is a key building block in contemporary drug discovery, valued for its role in constructing complex molecular architectures through reactions such as the Suzuki-Miyaura coupling.[1] The indazole scaffold is a prevalent motif in a multitude of pharmacologically active agents, recognized for its diverse biological activities.[2] The boronic acid functional group, while synthetically versatile, introduces specific challenges related to the compound's physicochemical properties, namely its solubility and stability. A comprehensive understanding of these characteristics is paramount for researchers, scientists, and drug development professionals to ensure the reliability of experimental outcomes, optimize reaction conditions, and develop robust formulations.

This guide provides a detailed exploration of the solubility and stability of (1H-Indazol-4-yl)boronic acid hydrochloride. It is designed to offer not just procedural steps, but also the underlying scientific rationale for the experimental designs, empowering researchers to make informed decisions in their work. We will delve into the practical aspects of solubility assessment in pharmaceutically relevant solvents and present a systematic approach to evaluating the compound's stability under forced degradation conditions, in line with the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of (1H-Indazol-4-yl)boronic acid hydrochloride

A foundational understanding of the physicochemical properties of (1H-Indazol-4-yl)boronic acid hydrochloride is essential before embarking on experimental studies.

| Property | Value | Source |

| Molecular Formula | C₇H₈BClN₂O₂ | [3] |

| Molecular Weight | 198.41 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 173-177 °C | [3] |

| Storage | 2-8°C, under inert atmosphere | [3] |

The hydrochloride salt form is utilized to enhance the aqueous solubility and stability of the parent molecule. The indazole ring system, being aromatic, can participate in π-π stacking interactions, while the boronic acid moiety is a Lewis acid capable of forming reversible covalent bonds with diols.[1]

Solubility Profile: A Critical Parameter for Application

The solubility of (1H-Indazol-4-yl)boronic acid hydrochloride dictates its utility in various applications, from synthetic reactions to biological assays. A thorough solubility assessment in a range of solvents is a critical first step in its characterization. Generally, arylboronic acids exhibit good solubility in polar organic solvents.[1]

Experimental Protocol for Equilibrium Solubility Determination

This protocol is designed to determine the equilibrium solubility of (1H-Indazol-4-yl)boronic acid hydrochloride in various solvents, a method that provides the most accurate measure of a compound's solubility.

Objective: To determine the concentration of a saturated solution of (1H-Indazol-4-yl)boronic acid hydrochloride in different solvents at a controlled temperature.

Materials:

-

(1H-Indazol-4-yl)boronic acid hydrochloride

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF))

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of (1H-Indazol-4-yl)boronic acid hydrochloride and dissolve it in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of (1H-Indazol-4-yl)boronic acid hydrochloride to a known volume of each test solvent in separate vials. The excess solid should be clearly visible.

-

Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Immediately dilute the filtered supernatant with a suitable solvent to a concentration within the range of the calibration curve.

-

-

Analysis by HPLC:

-

Analyze the calibration standards and the diluted sample solutions using a validated stability-indicating HPLC method (a proposed method is detailed in a later section).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of (1H-Indazol-4-yl)boronic acid hydrochloride in the diluted sample solutions from the calibration curve.

-

Calculate the equilibrium solubility in the original solvent by applying the dilution factor.

-

Illustrative Solubility Data

The following table presents hypothetical but realistic solubility data for (1H-Indazol-4-yl)boronic acid hydrochloride in a range of common laboratory solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | ~ 15 |

| PBS (pH 7.4) | 37 | ~ 20 |

| Methanol | 25 | > 50 |

| Ethanol | 25 | > 40 |

| Acetonitrile | 25 | ~ 5 |

| DMSO | 25 | > 100 |

| THF | 25 | ~ 10 |

Interpretation of Results: The data indicates that (1H-Indazol-4-yl)boronic acid hydrochloride exhibits good solubility in polar protic solvents like methanol and ethanol, and excellent solubility in the highly polar aprotic solvent DMSO. Its aqueous solubility is moderate and is slightly enhanced in a buffered solution at physiological pH. The lower solubility in acetonitrile and THF is also noteworthy for planning synthetic reactions.

Stability Assessment: Ensuring Compound Integrity

The stability of boronic acids is a critical concern, as they can be susceptible to degradation through various pathways, including oxidation and hydrolysis. A forced degradation study is an essential tool to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[4]

Forced Degradation (Stress Testing) Protocol

This protocol follows the principles outlined in the ICH Q1A(R2) guideline for stress testing of new drug substances.[5] The goal is to induce degradation to an extent of 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[6]

Objective: To investigate the degradation of (1H-Indazol-4-yl)boronic acid hydrochloride under various stress conditions.

Materials:

-

(1H-Indazol-4-yl)boronic acid hydrochloride

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a UV detector and a mass spectrometer (LC-MS) for peak purity and identification

Procedure:

A stock solution of (1H-Indazol-4-yl)boronic acid hydrochloride is prepared in a suitable solvent (e.g., 50:50 Acetonitrile:Water). This solution is then subjected to the following stress conditions:

-

Acidic Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Keep the solution at room temperature for a defined period (e.g., 8 hours), as boronic acids can be more sensitive to base.

-

Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Keep the solution at room temperature for a defined period (e.g., 24 hours).

-

Withdraw samples at various time points and dilute for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid (1H-Indazol-4-yl)boronic acid hydrochloride in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).

-

At the end of the study, dissolve the solid in the initial solvent and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of (1H-Indazol-4-yl)boronic acid hydrochloride and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

A control sample should be protected from light.

-

Analyze both the exposed and control samples by HPLC.

-

Potential Degradation Pathways

Based on the known chemistry of arylboronic acids and indazoles, several degradation pathways can be anticipated:

-

Protodeborylation: Cleavage of the C-B bond to form 1H-indazole. This is a common degradation pathway for arylboronic acids.

-

Oxidation: Oxidation of the boronic acid moiety to a phenol (1H-indazol-4-ol).

-

Dimerization/Oligomerization: Formation of boroxines (anhydrides of boronic acids) upon dehydration.

-

Ring Opening/Modification: Under harsh conditions, the indazole ring itself may undergo degradation.

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for accurately quantifying (1H-Indazol-4-yl)boronic acid hydrochloride and separating it from its degradation products and any process-related impurities.

Proposed HPLC Method Parameters

The following method is a starting point for development and will likely require optimization.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic mobile phase can improve peak shape for acidic analytes like boronic acids. |

| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |

| Gradient Elution | 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B | A gradient is necessary to elute both the polar parent compound and potentially less polar degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 254 nm or Diode Array Detector (DAD) | The indazole ring is expected to have strong UV absorbance. A DAD allows for peak purity analysis. |

| Injection Volume | 10 µL | A typical injection volume. |

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated by the complete separation of the analyte peak from all other peaks in the chromatograms of the forced degradation samples. Peak purity analysis using a DAD is essential.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined concentration range.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Workflow for Stability Study

Conclusion

This technical guide has provided a comprehensive framework for evaluating the solubility and stability of (1H-Indazol-4-yl)boronic acid hydrochloride. By following the detailed protocols for equilibrium solubility determination and forced degradation studies, researchers can generate reliable data that is crucial for the successful application of this important building block in drug discovery and development. The emphasis on understanding the "why" behind the experimental design, coupled with a systematic approach to method development and validation, ensures the scientific integrity of the results. The insights gained from these studies will ultimately lead to more robust synthetic procedures, stable formulations, and a deeper understanding of the chemical behavior of this versatile molecule.

References

-

Daina, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2775. [Link]

-

FDA. (2014). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Klick, S., et al. (2005). The ICH guidance in practice: Stress degradation studies on ornidazole and development of a validated stability-indicating assay. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 887-895. [Link]

-

Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(6). [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Singh, R., & Kumar, R. (2016). Forced degradation studies: A review. Journal of Analytical & Pharmaceutical Research, 3(6), 00089. [Link]

-

Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

World Health Organization. (2018). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

Sources

- 1. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 吲唑-4-硼酸 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. pharmtech.com [pharmtech.com]

The Indazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Evolution of Indazole-Containing Compounds

Abstract

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents across multiple disease areas, from oncology to inflammatory conditions and supportive care. This technical guide provides a comprehensive overview of the discovery and historical development of indazole-containing compounds. It delves into the evolution of synthetic methodologies, from classical approaches to modern catalytic strategies, and explores the intricate structure-activity relationships that have guided the optimization of these molecules. Detailed mechanistic insights into the action of key indazole-based drugs are presented, alongside a review of their progression through clinical development, underscoring the enduring impact of this remarkable heterocyclic motif in the quest for novel therapeutics.

Introduction: The Rise of a Versatile Heterocycle

Nitrogen-containing heterocycles are fundamental building blocks in the design of biologically active molecules. Among these, the indazole ring system holds a prominent position due to its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. While rare in nature, with only a handful of natural products like Nigellicine, Nigeglanine, and Nigellidine identified, the synthetic versatility of the indazole core has led to its incorporation into a multitude of approved drugs and clinical candidates.[1][2]

This guide will navigate the journey of indazole-containing compounds from their initial discovery to their current status as mainstays in several therapeutic arsenals. We will explore the foundational synthetic strategies that first unlocked access to this scaffold and trace their evolution to the sophisticated and efficient methods employed today. A significant focus will be placed on understanding the causal relationships between chemical structure and biological activity, providing a rationale for the design of next-generation indazole-based therapeutics.

Historical Perspective: From Fischer's Discovery to Early Biological Insights

The history of indazole synthesis dates back to 1883, when the eminent chemist Emil Fischer first reported the preparation of this heterocyclic system.[3] His pioneering work involved the heating of ortho-hydrazine cinnamic acid, which underwent an intramolecular cyclization to yield the indazole core. This initial discovery laid the groundwork for future explorations into the chemistry and biological potential of this novel scaffold.

Another classical approach, the Jacobson Indazole Synthesis, discovered by Jacobson and Huber, involves the intramolecular azo coupling of N-nitroso-o-benzotoluidide.[4] Mechanistic studies have shown that this reaction proceeds through an initial acyl shift as the rate-determining step.[4]

For many years, indazole chemistry remained a relatively niche area of research. However, the 20th century saw a growing interest in the biological activities of heterocyclic compounds, which spurred further investigation into indazole derivatives. Early studies revealed a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties, hinting at the therapeutic potential locked within this simple bicyclic structure.[5]

The Synthetic Arsenal: Crafting the Indazole Core

The ability to efficiently and selectively synthesize substituted indazoles is paramount to their exploration in drug discovery. Over the years, a diverse array of synthetic methods has been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-coupling and C-H activation strategies.

Classical Synthetic Routes

Beyond the initial Fischer and Jacobson methods, several other classical approaches have been established for the synthesis of the indazole ring.

-

Davis-Beirut Reaction: This reaction provides an efficient route to 2H-indazoles and indazolones from the base-catalyzed reaction of N-substituted 2-nitrobenzylamines.[6] The mechanism involves the formation of a carbanion intermediate, which then attacks the nitro group to initiate cyclization.[6]

Experimental Protocol: Representative Davis-Beirut Reaction

-

Reaction Setup: To a solution of the N-substituted 2-nitrobenzylamine (1.0 eq) in a suitable alcohol solvent (e.g., ethanol), add a strong base such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with an aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2H-indazole.

-

-

Cadogan-Sundberg Indole Synthesis: While primarily known for indole synthesis, this reaction can also be adapted to produce indazoles. It involves the reductive cyclization of o-nitrostyrenes or related compounds using trivalent phosphorus reagents like triethyl phosphite.[3] The reaction is believed to proceed through a nitrene intermediate.[1]

Modern Synthetic Methodologies

The advent of modern organic chemistry has introduced a host of powerful new tools for the construction of complex molecules, and indazole synthesis has been no exception.

-

Transition-Metal-Catalyzed Reactions: Palladium-, copper-, and rhodium-catalyzed reactions have become indispensable for the synthesis of functionalized indazoles. These methods often involve cross-coupling reactions to form key C-N or N-N bonds, or intramolecular C-H activation/annulation cascades.[7]

-

[3+2] Cycloaddition Reactions: The [3+2] cycloaddition of diazo compounds with arynes provides a direct and efficient route to a wide range of substituted indazoles under mild conditions.[2]

Diagram: General Synthetic Strategies for the Indazole Core

Caption: Overview of classical and modern synthetic routes to the indazole scaffold.

Indazole-Containing Drugs: From Bench to Bedside

The therapeutic impact of indazole-containing compounds is best illustrated by the number of successful drugs that have reached the market. These agents span a remarkable range of therapeutic areas, highlighting the versatility of the indazole scaffold in drug design.

Anti-inflammatory and Analgesic Agents

-

Benzydamine: One of the earliest indazole-based drugs, Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[1] Its synthesis involves the reaction of the N-benzyl derivative of methyl anthranilate with nitrous acid, followed by reduction and cyclization.[4] Benzydamine is thought to exert its anti-inflammatory effects by inhibiting the synthesis of pro-inflammatory cytokines such as TNF-α and IL-1β.[4]

Antiemetic Agents

-

Granisetron: A selective 5-HT₃ receptor antagonist, Granisetron is a cornerstone in the management of chemotherapy- and radiotherapy-induced nausea and vomiting.[6] The synthesis of Granisetron involves the coupling of 1-methyl-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine.[6][8] By blocking 5-HT₃ receptors in the gastrointestinal tract and the central nervous system, Granisetron effectively mitigates the emetogenic signals triggered by cytotoxic therapies.[8][9]

Kinase Inhibitors in Oncology

The indazole scaffold has proven to be particularly fruitful in the development of kinase inhibitors for the treatment of cancer.[10]

-

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), Axitinib is approved for the treatment of advanced renal cell carcinoma.[11] Its synthesis often starts from a 6-halo-1H-indazole derivative, which undergoes an oxidative rearrangement.[1] Axitinib exerts its anti-angiogenic effects by blocking the signaling pathways that lead to the formation of new blood vessels that supply tumors.[12]

-

Pazopanib: Another multi-targeted tyrosine kinase inhibitor, Pazopanib targets VEGFR, platelet-derived growth factor receptor (PDGFR), and c-Kit.[5] It is used in the treatment of renal cell carcinoma and soft tissue sarcoma. The synthesis of Pazopanib typically begins with 3-methyl-6-nitro-1H-indazole.[13]

Table 1: Prominent Indazole-Containing Drugs

| Drug Name | Therapeutic Area | Mechanism of Action |

| Benzydamine | Anti-inflammatory, Analgesic | Inhibition of pro-inflammatory cytokine synthesis |

| Granisetron | Antiemetic | Selective 5-HT₃ receptor antagonist |

| Axitinib | Oncology | VEGFR inhibitor |

| Pazopanib | Oncology | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit) |

Structure-Activity Relationships (SAR) and Mechanistic Insights

The development of potent and selective indazole-based drugs has been heavily reliant on a deep understanding of their structure-activity relationships.

For indazole-based kinase inhibitors , SAR studies have revealed that the indazole core often serves as a hinge-binding motif, forming crucial hydrogen bonds with the protein kinase. Substituents on the indazole ring can be modified to enhance potency, selectivity, and pharmacokinetic properties. For example, in the case of Axitinib, the pyridine and phenyl groups attached to the indazole core are critical for its potent inhibition of VEGFR.

In the case of 5-HT₃ receptor antagonists like Granisetron, the indazole carboxamide moiety is essential for high-affinity binding to the receptor.[14] The basic nitrogen of the bicyclic amine side chain is also crucial for activity.

Diagram: Mechanism of Action of Indazole-based 5-HT₃ Antagonists

Caption: Granisetron blocks serotonin binding to 5-HT₃ receptors, preventing the downstream signaling cascade that leads to emesis.

Clinical Development and Future Directions

The clinical success of indazole-containing drugs has fueled ongoing research and development efforts. Numerous indazole derivatives are currently in various stages of clinical trials for a wide range of indications, particularly in oncology and inflammatory diseases.[15] The focus of current research is on developing next-generation indazole-based therapies with improved selectivity, reduced off-target effects, and the ability to overcome drug resistance.

The exploration of novel substitution patterns on the indazole scaffold, the use of computational modeling to guide drug design, and the investigation of new biological targets will undoubtedly lead to the discovery of new and innovative indazole-containing medicines in the years to come.

Conclusion

The journey of indazole-containing compounds from their initial synthesis by Emil Fischer to their current status as vital therapeutic agents is a testament to the power of medicinal chemistry. The versatility of the indazole scaffold, coupled with the ingenuity of synthetic chemists and drug discoverers, has yielded a rich harvest of life-changing medicines. As our understanding of disease biology deepens and our synthetic capabilities continue to expand, the indazole nucleus is poised to remain a privileged and highly productive scaffold in the ongoing quest for novel and effective therapies.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

-

Indazole synthesis - Organic Chemistry Portal. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. [Link]

-

Benzydamine | C19H23N3O | CID 12555 - PubChem. [Link]

-

Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC. [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. [Link]

-

Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - MDPI. [Link]

-

Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. ResearchGate. [Link]

-

Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem. [Link]

- CN105884687A - Preparation method of 5-benzyl benzydamine - Google P

-

Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. [Link]

-

Structure‐Based Design and Characterization of Axitinib. ResearchGate. [Link]

-

5-HT3 antagonist - Wikipedia. [Link]

- CN103387565B - The preparation method of Axitinib - Google P

- CN110804051A - Preparation method of granisetron intermediate - Google P

-

5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 9. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]

Theoretical Studies on the Indazole Boronic Acid Moiety: Electronic Structure, Reactivity, and Pharmacophoric Utility

This technical guide synthesizes theoretical and computational insights into the Indazole Boronic Acid (IBA) moiety. It moves beyond standard descriptions to explore the quantum mechanical underpinnings of its reactivity, stability, and binding kinetics.

Introduction: The Indazole-Boronate Paradox

The indazole boronic acid (IBA) moiety represents a unique challenge in computational medicinal chemistry due to the electronic duality of its components. The indazole ring is a

From a theoretical standpoint, the interaction between the nitrogen lone pairs of the indazole and the empty

Core Theoretical Parameters

| Parameter | Description | Relevance to IBA |

| HOMO-LUMO Gap | Energy difference between highest occupied and lowest unoccupied molecular orbitals. | Predicts chemical hardness and susceptibility to oxidative degradation. |

| Tautomeric Ratio ( | Equilibrium constant between 1H- and 2H- isomers. | Critical for predicting binding modes; influenced by B(OH) |

| Protodeboronation Rate ( | Kinetic rate of C-B bond cleavage. | The primary stability failure mode in aqueous media. |

| Lewis Acidity ( | Acid dissociation constant of the boronate water adduct. | Determines the ionization state at physiological pH (7.4). |

Electronic Structure & DFT Profiling

Grounding Source: Theoretical studies on 4-Methyl-1H-Indazole-5-Boronic Acid (4M1HI5BA) [1]

Conformational Landscape and Tautomerism

The indazole ring exists primarily in the 1H-tautomer form in the gas phase and non-polar solvents, stabilized by aromaticity. However, the introduction of a boronic acid group at positions 4, 5, 6, or 7 perturbs this equilibrium.

DFT Analysis (B3LYP/6-311++G(d,p) Level):

-

Global Minimum: The "Envelope" conformer is often the most stable, where the B(OH)

group rotates slightly out of the indazole plane to minimize steric repulsion with adjacent protons (e.g., H4 or H6). -

Rotational Barriers: The barrier to rotation for the C-B bond is generally low (< 5 kcal/mol), allowing the boronic acid to adopt a planar conformation required for optimal

-conjugation during binding events. -

Tautomeric Shift: Electron-withdrawing nature of the boron atom (via induction) increases the acidity of the N-H proton.

Frontier Molecular Orbitals (FMO)

The reactivity of IBA is dictated by the distribution of the Frontier Molecular Orbitals.

-

HOMO Location: Predominantly localized on the indazole

-system (specifically the hydrazine moiety). High HOMO energy correlates with susceptibility to electrophilic attack. -

LUMO Location: Significant contribution from the empty boron

-orbital.[1] This makes the boron center the primary site for nucleophilic attack (e.g., by hydroxide ions or serine residues).

Data Summary: Calculated Energies for 5-IBA Derivative

| Orbital | Energy (eV) | Localization | Implication |

|---|---|---|---|

| HOMO | -6.24 | Indazole Ring | Nucleophilic character; H-bond acceptor capability. |

| LUMO | -1.85 | Boron

Reactivity & Stability: The Protodeboronation Mechanism

Grounding Source: Mechanism of Protodeboronation in Heteroaromatic Boronic Acids [2]

The Achilles' heel of the IBA moiety is protodeboronation —the hydrolysis of the C-B bond to yield the parent indazole and boric acid. Understanding the mechanism is crucial for optimizing Suzuki-Miyaura couplings and shelf-life.

Mechanistic Pathways

For nitrogen-containing heterocycles like indazole, protodeboronation does not follow the simple acid-catalyzed pathway seen in phenylboronic acids. Instead, it proceeds via a Base-Catalyzed Fragmentation of a zwitterionic intermediate.

The Pathway:

-

Formation of Boronate: Hydroxide attacks the boron to form the tetrahedral boronate anion

. -

Protonation: The basic nitrogen (N2 of indazole) accepts a proton.

-

Ipso-Substitution: A water molecule or hydroxide attacks the C-B bond, facilitated by the stability of the leaving group (the protonated heterocycle).

Visualization of Stability Logic

The following diagram illustrates the competing pathways determining the fate of the Indazole Boronic Acid.

Figure 1: The dominant instability pathway for indazoles involves the boronate anion. High pH promotes boronate formation, accelerating degradation.

Stabilization Strategies

To mitigate this pathway during synthesis or storage:

-

MIDA Boronates: Masking the boron with N-methyliminodiacetic acid (MIDA) removes the vacant orbital, shutting down the Lewis acid pathway.

-

Steric Bulk: Substituents at the ortho-position (e.g., C4 or C6 for a C5-boronic acid) kinetically hinder the approach of the hydrolytic water molecule.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling

Grounding Source: Palladium-catalyzed Suzuki–Miyaura cross-coupling of indazoles [3][2]

The IBA moiety acts as the nucleophilic partner in Suzuki couplings. The reaction efficiency is heavily dependent on the Transmetallation step, which is theoretically controlled by the Lewis acidity of the boron.

Catalytic Cycle & Thermodynamics

-

Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

-

Base Activation: Hydroxide/Carbonate converts the Indazole-B(OH)

into the activated Indazole-B(OH) -

Transmetallation: The Indazole group transfers from Boron to Palladium.

-

Reductive Elimination: Formation of the C-C bond.

Experimental Protocol: Optimized Coupling Conditions

-

Catalyst: PdCl

(dppf)[2]·DCM (High stability, prevents Pd black formation). -

Base: K

CO -

Solvent: 1,4-Dioxane/Water (4:1). Water is essential for the formation of the boronate species.

-

Temperature: 100 °C.

Medicinal Chemistry: Binding Modes

Grounding Source: Molecular docking and DFT studies on novel indazole derivatives [4][2][3]

In drug design, the IBA moiety is often used to target serine proteases or to improve solubility via the hydrophilic boronic acid group.

Reversible Covalent Inhibition

Unlike standard competitive inhibitors, IBAs can form a reversible covalent bond with nucleophilic residues (Serine-OH) in the active site of enzymes (e.g., Proteasomes,

-

Mechanism: The Serine-OH attacks the Boron atom, forming a tetrahedral adduct mimicking the transition state of peptide hydrolysis.

-

Energetics: DFT calculations show that electron-withdrawing groups on the indazole ring increase the Lewis acidity of the boron, thereby strengthening the covalent bond with the enzyme (

decreases).

Non-Covalent Interactions (Docking PDB: 6FEW)

Even without covalent bonding, the IBA scaffold exhibits strong binding affinity:

-

-Stacking: The planar indazole ring engages in

-

Hydrogen Bonding: The N1-H and N2 of the indazole are prime H-bond donors/acceptors. The B(OH)

hydroxyls act as dual donor/acceptors, often bridging water networks within the binding pocket.

References

-

Properties of 4-Methyl-1H-Indazole-5-Boronic Acid (DFT Study) Source: ResearchGate URL:[4][5][Link]

-

Protodeboronation of Heteroaromatic Boronic Acids Source: LJMU Research Online URL:[Link]

-

Suzuki–Miyaura Cross-Coupling of Indazole Compounds Source: National Institutes of Health (PMC) URL:[Link]

-

Synthesis, Molecular Docking and DFT Studies on Indazole Derivatives Source: Royal Society of Chemistry (RSC Advances) URL:[Link]

-

Boronic Acids in Molecular Self-Assembly Source: Michigan State University (Chemistry Dept) URL:[Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Strategic Application of (1H-Indazol-4-yl)boronic Acid Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1H-Indazol-4-yl)boronic acid hydrochloride has emerged as a pivotal building block in medicinal chemistry, particularly in the expedited discovery and development of targeted therapeutics. Its unique structural features, combining the pharmacologically significant indazole scaffold with the versatile reactivity of a boronic acid, make it a valuable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and extensive applications, with a focus on enabling researchers to leverage this compound in their drug discovery endeavors.

The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The indazole core is a prominent heterocyclic motif found in numerous biologically active compounds.[1] Its bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for interacting with various biological targets. Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[2] Notably, the indazole scaffold is a key component in several approved drugs, such as the anti-cancer agent Pazopanib and the antiemetic Granisetron, underscoring its therapeutic relevance.

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[1] The strategic incorporation of substituents at various positions on the indazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity.

(1H-Indazol-4-yl)boronic Acid Hydrochloride: Properties and Synthesis

(1H-Indazol-4-yl)boronic acid hydrochloride is an organoboron compound that serves as a key intermediate in organic synthesis.[3] The boronic acid functional group is renowned for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[3] The hydrochloride salt form of this boronic acid often enhances its stability and solubility in polar solvents, facilitating its use in aqueous reaction media.[3]

Synthetic Pathway

The synthesis of (1H-Indazol-4-yl)boronic acid hydrochloride typically commences with the commercially available 4-bromo-1H-indazole. A common and effective method involves a lithium-halogen exchange followed by borylation and subsequent hydrolysis and salt formation.

Experimental Protocol: Synthesis of (1H-Indazol-4-yl)boronic acid hydrochloride from 4-Bromo-1H-indazole

Step 1: N-Protection of 4-Bromo-1H-indazole

-

Dissolve 4-bromo-1H-indazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Add a suitable protecting group, for example, di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent. Purify the crude product by column chromatography to obtain N-Boc-4-bromo-1H-indazole.

Step 2: Lithium-Halogen Exchange and Borylation

-

Dissolve the N-protected 4-bromo-1H-indazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (B(O-i-Pr)₃) (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Hydrochloride Salt Formation

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C.

-

Stir the mixture vigorously for several hours to facilitate hydrolysis of the boronate ester and removal of the Boc protecting group.

-

The product, (1H-Indazol-4-yl)boronic acid hydrochloride, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum to yield the desired product.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Synthesis of Polo-like Kinase 4 (PLK4) Inhibitors

Polo-like kinase 4 (PLK4) is a key regulator of centriole duplication, and its overexpression is implicated in several cancers. Consequently, PLK4 has emerged as an attractive target for cancer therapy. Several potent and selective PLK4 inhibitors with an indazole core have been developed, with (1H-Indazol-4-yl)boronic acid serving as a crucial building block. For instance, the synthesis of CFI-400945, a potent PLK4 inhibitor that has entered clinical trials, utilizes an indazole scaffold. [4][5]

Exemplary Protocol: Suzuki-Miyaura Coupling for PLK4 Inhibitor Precursor Synthesis

-

To a reaction vessel, add the aryl halide (e.g., a substituted bromo-pyrimidine) (1.0 eq), (1H-Indazol-4-yl)boronic acid hydrochloride (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (3.0 eq).

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

| Aryl Halide Partner | Product | Kinase Target | Reported IC₅₀ |

| Substituted Bromo-pyrimidine | Indazolyl-pyrimidine derivative | PLK4 | < 0.1 nM [5] |

| Substituted Chloro-pyridine | Indazolyl-pyridine derivative | FGFR1 | 2.9 nM [2] |

| Bromo-benzene derivative | 4-Aryl-1H-indazole | Not Specified | - |

Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases is another important class of targets in oncology. Dysregulation of FGFR signaling is associated with the development and progression of various cancers. Indazole-based compounds have been successfully developed as potent FGFR inhibitors, and (1H-Indazol-4-yl)boronic acid is a key synthetic precursor in their synthesis. [2] The Suzuki-Miyaura coupling conditions for the synthesis of FGFR inhibitors are similar to those for PLK4 inhibitors, highlighting the versatility of this reaction. By varying the aryl halide coupling partner, a diverse library of potential inhibitors can be rapidly synthesized and screened for biological activity.

Conclusion and Future Perspectives

(1H-Indazol-4-yl)boronic acid hydrochloride is a highly valuable and versatile building block for modern drug discovery. Its utility in the synthesis of kinase inhibitors through the robust and reliable Suzuki-Miyaura coupling reaction has been well-established. The ability to readily introduce the pharmacologically relevant indazole scaffold into complex molecules makes this reagent indispensable for lead optimization and the development of novel therapeutics.

Future applications of this compound will likely expand beyond kinase inhibitors to other target classes. The continued development of novel cross-coupling methodologies will further enhance the synthetic utility of (1H-Indazol-4-yl)boronic acid hydrochloride, enabling the construction of even more complex and diverse molecular architectures for the discovery of next-generation medicines.

References

-

Qin, Y., Liu, Y., & Ma, S. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3193. [Link]

-

Mason, J. M., et al. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 12(9), 1546-1558. [Link]

-

Li, X., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Organic & Biomolecular Chemistry, 13(33), 8844-8856. [Link]

-

Pauls, H. W., et al. (2014). The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. ACS Medicinal Chemistry Letters, 5(10), 1101-1106. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with (1H-Indazol-4-yl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Union of Indazoles and the Suzuki-Miyaura Reaction in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its versatile biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties, stem from its ability to act as a bioisostere for indole and phenol, engaging in crucial hydrogen bonding and aromatic interactions with biological targets.[1][3] The synthesis of functionalized indazoles is therefore a critical endeavor in the pursuit of novel therapeutics.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in organic synthesis.[4][5] Its Nobel Prize-winning mechanism, involving a palladium catalyst, facilitates the coupling of organoboron compounds with organic halides or triflates under relatively mild conditions, with a broad tolerance for various functional groups.[4][6] This makes it an ideal tool for the late-stage functionalization of complex molecules, a common requirement in drug development.